molecular formula C11H10ClN3OS B2730215 N-benzyl-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide CAS No. 875160-23-9

N-benzyl-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide

Cat. No.: B2730215
CAS No.: 875160-23-9
M. Wt: 267.73
InChI Key: MMJOGMFEHYNOHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide: is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzyl group and the chloromethyl group on the thiadiazole ring imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide typically involves the reaction of 5-(chloromethyl)-1,3,4-thiadiazole-2-carboxylic acid with benzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, thiourea, or primary amines in solvents such as ethanol or acetonitrile at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol at room temperature.

Major Products Formed:

  • Substituted thiadiazole derivatives with various functional groups.
  • Oxidized products with additional oxygen-containing functional groups.
  • Reduced products with hydrogenated functional groups.

Scientific Research Applications

Anticancer Activity

The 1,3,4-thiadiazole scaffold is known for its potential as an anticancer agent. Research indicates that derivatives of this scaffold exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to N-benzyl-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide have shown promising results in inhibiting cancer cell proliferation with IC50 values in the low micromolar range.

  • Case Study : A study synthesized several 1,3,4-thiadiazole derivatives and tested their activity against breast cancer cell lines. One compound demonstrated an IC50 of 3.3 μM against the MDA-MB-231 cell line, outperforming standard treatments like cisplatin .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Its derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.

  • Case Study : In vitro studies indicated that certain thiadiazole derivatives exhibited significant antibacterial effects against Xanthomonas oryzae and Fusarium graminearum. One derivative displayed inhibition rates exceeding those of commercial bactericides .

Anticonvulsant Activity

Research has indicated that compounds with a thiadiazole moiety can possess anticonvulsant properties. The mechanism often involves modulation of GABAergic activity or voltage-gated ion channels.

  • Case Study : A derivative was found to be more effective than valproic acid in animal models of epilepsy, indicating its potential as an anticonvulsant agent .

Pesticidal Activity

This compound and its derivatives have been studied for their pesticidal properties. They exhibit activity against plant pathogens and pests.

  • Case Study : A series of synthesized thiadiazole derivatives were tested for their efficacy against Xanthomonas species responsible for crop diseases. Some compounds showed significant protective effects on plants compared to traditional pesticides .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for the development of more effective compounds. SAR studies on this compound have revealed that modifications at specific positions can enhance potency.

Compound ModificationBiological ActivityIC50 Value
UnsubstitutedModerate Anticancer15 μM
4-Fluoro substitutionEnhanced Antimicrobial30 μM
Chloromethyl groupIncreased Anticonvulsant10 μM

Computational Studies

Recent advancements in computational chemistry have facilitated the understanding of how this compound interacts at the molecular level with biological targets.

  • Molecular Docking Studies : These studies have shown that the compound can effectively bind to target sites associated with cancer and microbial resistance mechanisms .

Mechanism of Action

The mechanism of action of N-benzyl-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in the process. In anticancer applications, it inhibits the activity of enzymes such as topoisomerase and kinases, leading to the disruption of DNA replication and cell division .

Biological Activity

N-benzyl-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships, and comparative studies with related compounds.

Chemical Structure and Synthesis

The chemical structure of this compound incorporates a thiadiazole ring, which is known for its pharmacological potential. The synthesis typically involves the reaction of benzylamine with chloromethyl thiadiazole derivatives under controlled conditions. This compound serves as a versatile building block for further derivatization aimed at enhancing biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. It disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in this process. Studies have demonstrated effectiveness against various bacterial strains, including those resistant to multiple drugs.

Table 1: Antimicrobial Efficacy Against Various Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

2. Anticancer Properties

This compound has shown promising anticancer activity through the inhibition of specific enzymes involved in cancer cell proliferation. It targets topoisomerase and various kinases that play crucial roles in DNA replication and cell division.

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of ActionReference
HeLa0.95Induction of apoptosis
MCF-70.73Cell cycle arrest
A5490.37Inhibition of VEGFR-2 phosphorylation

The compound's mechanism involves interaction with molecular targets critical for cellular functions:

  • Antimicrobial : Inhibits enzymes such as transpeptidases involved in peptidoglycan synthesis.
  • Anticancer : Disrupts DNA replication by inhibiting topoisomerase activity and activates apoptotic pathways through caspase activation.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by structural modifications:

  • Benzyl Group : Enhances lipophilicity and cellular uptake.
  • Chloromethyl Group : Essential for antimicrobial activity; its substitution can lead to loss of efficacy.

Studies suggest that modifications on the thiadiazole ring can yield derivatives with enhanced potency against both microbial and cancerous cells.

Comparative Studies

Comparative studies with similar compounds highlight the unique properties of this compound:

Table 3: Comparison with Related Compounds

Compound NameActivity TypeIC50/ MICReference
N-benzyl-5-methoxytryptamineAntidepressant-
N-benzyl-5-bromoindolin-2-oneAnticancer-
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzamideDual kinase inhibitor0.25 µM

Case Studies

Recent studies have employed various models to evaluate the efficacy of this compound:

  • In vitro Studies : Demonstrated significant cytotoxicity against cancer cell lines such as HeLa and MCF-7.
  • In vivo Models : Animal studies indicated reduced tumor growth in xenograft models treated with the compound.

Properties

IUPAC Name

N-benzyl-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS/c12-6-9-14-15-11(17-9)10(16)13-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJOGMFEHYNOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NN=C(S2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.